An In-depth Technical Guide to Epi-galanthamine-O-methyl-d3: Properties, Structure, and Applications
An In-depth Technical Guide to Epi-galanthamine-O-methyl-d3: Properties, Structure, and Applications
This guide provides a comprehensive overview of Epi-galanthamine-O-methyl-d3, a critical tool for researchers in pharmacology and drug development. We will delve into its chemical properties, structure, synthesis, and key applications, with a focus on its role as an internal standard in bioanalytical studies and as a reference material for impurity profiling.
Introduction: The Significance of Epi-galanthamine-O-methyl-d3
Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] It is a tertiary alkaloid naturally found in plants of the Amaryllidaceae family.[2] The chemical synthesis of galanthamine is a complex process that can lead to the formation of various impurities, one of which is its diastereomer, epi-galanthamine.[3][4] Epi-galanthamine, while structurally similar to galanthamine, exhibits significantly lower biological activity.[5]
Epi-galanthamine-O-methyl-d3 is a stable isotope-labeled derivative of epi-galanthamine. The incorporation of three deuterium atoms on the O-methyl group provides a distinct mass signature, making it an invaluable tool for quantitative analysis using mass spectrometry.[6][7] Its primary applications are as an internal standard for the accurate quantification of galanthamine and its metabolites in biological matrices and as a certified reference material for the identification and quantification of the epi-galanthamine impurity in bulk galanthamine drug substance and formulated products.[8]
Chemical Structure and Properties
Epi-galanthamine-O-methyl-d3 is structurally differentiated from galanthamine by the stereochemistry of the hydroxyl group at the C6 position. In epi-galanthamine, this hydroxyl group is in an axial orientation, whereas in galanthamine it is equatorial. This seemingly minor change in stereochemistry has a profound impact on its biological activity. The deuterium labeling on the O-methyl group does not alter its chemical properties but provides a crucial mass shift for mass spectrometric detection.
Below is a table summarizing the key chemical and physical properties of Epi-galanthamine-O-methyl-d3.
| Property | Value | Reference |
| CAS Number | 1217655-71-4 | [9] |
| Molecular Formula | C₁₇H₁₈D₃NO₃ | [9] |
| Molecular Weight | 290.37 g/mol | [9] |
| Appearance | Off-White Solid | [9] |
| Melting Point | 183-185°C | [9] |
| Solubility | Chloroform, Dichloromethane | [3][9] |
| Storage | Store at -20°C for long-term stability. | [3] |
Structural Diagram
The following diagram illustrates the chemical structure of Epi-galanthamine-O-methyl-d3, highlighting the axial hydroxyl group and the deuterated methyl group.
Caption: Chemical structure of Epi-galanthamine-O-methyl-d3.
Synthesis and Characterization
The synthesis of Epi-galanthamine-O-methyl-d3 is not a trivial process and is typically achieved through a multi-step synthetic route. A common strategy involves the synthesis of epi-galanthamine, which is often obtained as a byproduct during the synthesis of galanthamine.[3] The key step in many galanthamine syntheses is the reduction of the precursor narwedine.[9] This reduction can yield both galanthamine and epi-galanthamine, which can then be separated chromatographically.
Once epi-galanthamine is isolated, the introduction of the deuterated methyl group is achieved through O-methylation of the phenolic hydroxyl group. This can be accomplished using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) in the presence of a suitable base.[2][10]
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for Epi-galanthamine-O-methyl-d3.
Characterization
The identity and purity of Epi-galanthamine-O-methyl-d3 are confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent protonated molecular ion [M+H]⁺ at m/z 291.4, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be similar to that of epi-galanthamine, with the notable absence of a singlet around 3.8 ppm corresponding to the O-methyl protons.
-
¹³C NMR: The spectrum will show a characteristic signal for the deuterated methyl carbon (CD₃) which will be a multiplet due to carbon-deuterium coupling, with a chemical shift slightly different from a non-deuterated methyl group.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical and chiral purity of the compound.
Applications in Research
Internal Standard in Bioanalytical Methods
The primary application of Epi-galanthamine-O-methyl-d3 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the quantification of galanthamine and its metabolites in biological samples such as plasma, serum, and urine.[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.
Experimental Protocol: Use as an Internal Standard in Plasma Sample Analysis
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Epi-galanthamine-O-methyl-d3 in methanol.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 25 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS system.
-
Monitor the transitions for both galanthamine and Epi-galanthamine-O-methyl-d3 using multiple reaction monitoring (MRM).
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte in the unknown samples.
-
Impurity Reference Standard
Epi-galanthamine is a known impurity in the synthesis of galanthamine.[8] Therefore, Epi-galanthamine-O-methyl-d3 can be used as a reference standard to identify and quantify the epi-galanthamine impurity in galanthamine active pharmaceutical ingredients (APIs) and finished drug products. This is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
Biological Activity
Epi-galanthamine is a significantly weaker inhibitor of acetylcholinesterase (AChE) compared to galanthamine. It has been reported to inhibit AChE with an EC₅₀ of 45.7 μM, which is substantially higher than that of galanthamine, indicating lower potency.[5] This difference in biological activity underscores the importance of controlling the levels of epi-galanthamine as an impurity in galanthamine formulations.
Conclusion
Epi-galanthamine-O-methyl-d3 is an indispensable tool for researchers and professionals in the pharmaceutical industry. Its well-defined chemical structure, coupled with the precision afforded by its isotopic label, makes it the ideal internal standard for the bioanalysis of galanthamine. Furthermore, its role as a reference standard for the epi-galanthamine impurity is critical for maintaining the quality and safety of galanthamine-based therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, empowering researchers to utilize this valuable compound effectively in their studies.
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